Cas no 3964-57-6 (Methyl 3-chloro-4-hydroxybenzoate)
Methyl 3-chloro-4-hydroxybenzoate Chemical and Physical Properties
Names and Identifiers
-
- Methyl 3-chloro-4-hydroxybenzoate
- 3-Chloro-4-hydroxybenzoic acid methyl ester
- 3-Chloro-4-hydroxy-benzoic acid methyl ester
- Methyl 4-Hydroxy-3-Chlorobenzoate
- METHYL-3-CHLORO-4-HYDROXYBENZOATE
- Benzoic acid, 3-chloro-4-hydroxy-, methyl ester
- ZSBIMTDWIGWJPW-UHFFFAOYSA-N
- Methyl 3-chloro-4-hydroxy benzoate
- 3-chloro-4-hydroxy benzoic acid methyl ester
- methyl 3-chloro-4-hydroxy-benzoate
- NSC210795
- METHYL3-CHLORO-4-HYDROXYBENZOATE
- methyl 3-chloro-4 hydroxybenzoate
- Methyl-4-hydroxy-3-chlorobenzoate
- Methyl 4-hydroxy-3
- DTXSID90192746
- SY004575
- AKOS007930285
- AM808224
- EINECS 223-573-0
- FT-0615407
- 3964-57-6
- NSC-210795
- BCP24575
- EN300-15508
- NS00030635
- CS-W007871
- X596AV9FDN
- Z25120254
- AC-7175
- MFCD00016418
- SCHEMBL198849
- CL8550
- NSC 210795
- 3-chloro-4-(hydroxy)benzoic acid methyl ester
- DB-049456
- DTXCID30115237
- 223-573-0
- FM34173
-
- MDL: MFCD11505968
- Inchi: 1S/C8H7ClO3/c1-12-8(11)5-2-3-7(10)6(9)4-5/h2-4,10H,1H3
- InChI Key: ZSBIMTDWIGWJPW-UHFFFAOYSA-N
- SMILES: ClC1=C(C=CC(C(=O)OC)=C1)O
- BRN: 2641291
Computed Properties
- Exact Mass: 186.00800
- Monoisotopic Mass: 186.008
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 172
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 5
- XLogP3: 2.3
- Topological Polar Surface Area: 46.5
Experimental Properties
- Density: 1.354
- Melting Point: 106-107°C
- Boiling Point: 284.9℃ at 760 mmHg
- Flash Point: 126.1℃
- Refractive Index: 1.564
- PSA: 46.53000
- LogP: 1.83220
Methyl 3-chloro-4-hydroxybenzoate Security Information
- Signal Word:Warning
- Hazard Statement: H315; H319; H335
- Warning Statement: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- Safety Instruction: S22-S24/25
-
Hazardous Material Identification:
- Storage Condition:Store at room temperature
- Safety Term:S26;S36
- Risk Phrases:R36/37/38
Methyl 3-chloro-4-hydroxybenzoate Customs Data
- HS CODE:2918290000
- Customs Data:
China Customs Code:
2918290000Overview:
2918290000 Other carboxylic acids and anhydrides containing phenolic groups but not other oxy groups\Acyl halide\Peroxides and peroxyacids and their derivatives.Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods).VAT:17.0%.Tax refund rate:9.0%.MFN tariff:6.5%.general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Regulatory conditions:
A.Customs clearance form for Inbound Goods
B.Customs clearance form for outbound goodsInspection and quarantine category:
R.Sanitary supervision and inspection of imported food
S.Sanitary supervision and inspection of exported foodSummary:
HS: 2918290000 other carboxylic acids with phenol function but without other oxygen function, their anhydrides, halides, peroxides, peroxyacids and their derivatives Tax rebate rate:9.0% Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward) VAT:17.0% MFN tariff:6.5% General tariff:30.0%
Methyl 3-chloro-4-hydroxybenzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM178124-1000g |
Methyl 3-chloro-4-hydroxybenzoate |
3964-57-6 | 95+% | 1000g |
$2160 | 2021-06-16 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R007862-25g |
Methyl 3-chloro-4-hydroxybenzoate |
3964-57-6 | 97% | 25g |
¥229 | 2024-05-23 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R007862-5g |
Methyl 3-chloro-4-hydroxybenzoate |
3964-57-6 | 97% | 5g |
¥47 | 2024-05-23 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R007862-1g |
Methyl 3-chloro-4-hydroxybenzoate |
3964-57-6 | 97% | 1g |
¥29 | 2024-05-23 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M33090-5g |
Methyl 3-chloro-4-hydroxybenzoate |
3964-57-6 | 97% | 5g |
¥103.0 | 2022-04-27 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M33090-1g |
Methyl 3-chloro-4-hydroxybenzoate |
3964-57-6 | 97% | 1g |
¥35.0 | 2022-04-27 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M33090-100g |
Methyl 3-chloro-4-hydroxybenzoate |
3964-57-6 | 97% | 100g |
¥1645.0 | 2022-04-27 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M33090-25g |
Methyl 3-chloro-4-hydroxybenzoate |
3964-57-6 | 97% | 25g |
¥472.0 | 2022-04-27 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M814422-100g |
Methyl 3-chloro-4-hydroxybenzoate |
3964-57-6 | 97% | 100g |
1,816.00 | 2021-05-17 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-DC089-1g |
Methyl 3-chloro-4-hydroxybenzoate |
3964-57-6 | 98% | 1g |
76.0CNY | 2021-08-04 |
Methyl 3-chloro-4-hydroxybenzoate Suppliers
Methyl 3-chloro-4-hydroxybenzoate Related Literature
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1. Successful synthesis of blocked polyisocyanates, using easily cleavable phenols as blocking agents, and their deblocking and cure studiesS. Kalaimani,B. Mohamad Ali,A. Sultan Nasar RSC Adv. 2016 6 106990
Related Categories
- Solvents and Organic Chemicals Organic Compounds Benzenoids Benzene and substituted derivatives Benzoic acid esters
- Solvents and Organic Chemicals Organic Compounds Benzenoids Benzene and substituted derivatives Benzoic acids and derivatives Benzoic acid esters
- Solvents and Organic Chemicals Organic Compounds Acids/Esters
Additional information on Methyl 3-chloro-4-hydroxybenzoate
Methyl 3-chloro-4-hydroxybenzoate (CAS No. 3964-57-6): A Comprehensive Overview
Methyl 3-chloro-4-hydroxybenzoate, identified by its CAS number 3964-57-6, is a significant compound in the realm of organic chemistry and pharmaceutical research. This ester derivative of hydroxybenzoic acid has garnered considerable attention due to its versatile applications in synthetic chemistry, drug development, and material science. The presence of both a chloro and a hydroxyl substituent on the benzene ring imparts unique reactivity and functionality, making it a valuable intermediate in the synthesis of more complex molecules.
The structural features of Methyl 3-chloro-4-hydroxybenzoate contribute to its utility in various chemical transformations. The chloro group serves as a good leaving group in nucleophilic aromatic substitution reactions, while the hydroxyl group can participate in hydrogen bonding interactions, etherification, or oxidation reactions. These properties have been leveraged in the development of novel pharmaceuticals and agrochemicals, where precise control over molecular structure is paramount.
In recent years, Methyl 3-chloro-4-hydroxybenzoate has been explored in the context of medicinal chemistry. Researchers have utilized this compound as a building block for designing new bioactive molecules. For instance, its scaffold has been incorporated into potential antimicrobial agents, where the hydroxyl and chloro groups facilitate interactions with biological targets. Additionally, derivatives of this compound have shown promise as intermediates in the synthesis of nonsteroidal anti-inflammatory drugs (NSAIDs), highlighting its importance in therapeutic research.
The compound's role in material science is equally noteworthy. Methyl 3-chloro-4-hydroxybenzoate has been investigated for its potential applications in polymer chemistry and as a precursor for functional materials. Its ability to undergo various chemical modifications allows for the creation of polymers with tailored properties, such as enhanced thermal stability or biodegradability. Furthermore, the hydroxyl group can be used to introduce hydrophilic characteristics into materials, making them suitable for biomedical applications.
The synthesis of Methyl 3-chloro-4-hydroxybenzoate typically involves the esterification of 3-chloro-4-hydroxybenzoic acid with methanol in the presence of an acid catalyst. This reaction is well-documented and can be optimized for high yields under controlled conditions. Advances in green chemistry have also led to the development of more sustainable synthetic routes, such as catalytic esterification methods that minimize waste and energy consumption.
In academic research, Methyl 3-chloro-4-hydroxybenzoate has been employed as a reference standard for analytical methods. Its distinct spectral properties make it an ideal candidate for chromatographic and spectroscopic analyses, ensuring accurate identification and quantification in complex mixtures. Moreover, its stability under various storage conditions enhances its utility as a long-term reference material.
The pharmaceutical industry has shown particular interest in Methyl 3-chloro-4-hydroxybenzoate due to its potential as a prodrug or precursor for active pharmaceutical ingredients (APIs). Prodrugs are designed to improve drug delivery by being inactive until metabolized in vivo. The structural flexibility of this compound allows for modifications that can enhance solubility, bioavailability, or targeted release profiles. Such attributes are crucial for developing next-generation therapeutics that address unmet medical needs.
Emerging research also explores the role of Methyl 3-chloro-4-hydroxybenzoate in nanotechnology and drug delivery systems. Its compatibility with various functional groups enables the creation of nanoparticles or liposomes that can encapsulate other therapeutic agents. These delivery systems can improve drug efficacy by protecting sensitive molecules from degradation and targeting specific sites within the body.
The environmental impact of Methyl 3-chloro strong > -4 - < strong > hydroxybenzoate strong > is another area of concern. While it is not classified as a hazardous substance, its persistence in aquatic environments warrants careful handling and disposal practices. Researchers are investigating biodegradation pathways to mitigate any potential ecological risks associated with its use and release into the environment.
In conclusion, Methyl 3-< strong > chloro strong > -4 - < strong > hydroxybenzoate strong > (CAS No. 3964-57-6) is a multifaceted compound with broad applications across multiple scientific disciplines. Its unique structural features make it a valuable tool in pharmaceutical research, material science, and analytical chemistry. As advancements continue to unfold in synthetic methodologies and drug development technologies, the significance of this compound is expected to grow further.
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